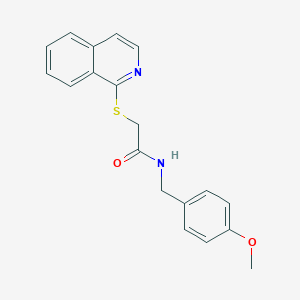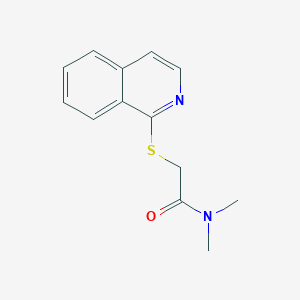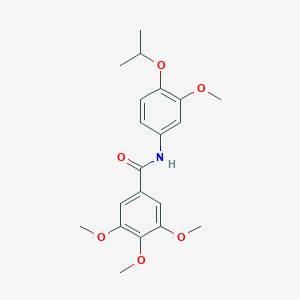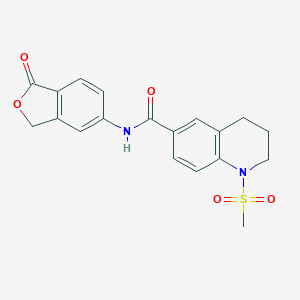
2-(2-methylphenyl)-N-(prop-2-en-1-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-methylphenyl)-N-(prop-2-en-1-yl)acetamide, also known as MPA, is a synthetic compound that belongs to the family of phenylacetamides. MPA is a popular research chemical that has gained significant attention in the scientific community due to its potential applications in various fields.
Aplicaciones Científicas De Investigación
2-(2-methylphenyl)-N-(prop-2-en-1-yl)acetamide has been extensively studied for its potential applications in various fields, including neuroscience, pharmacology, and medicinal chemistry. In neuroscience, 2-(2-methylphenyl)-N-(prop-2-en-1-yl)acetamide has been shown to exhibit neuroprotective effects and enhance cognitive function. In pharmacology, 2-(2-methylphenyl)-N-(prop-2-en-1-yl)acetamide has been investigated for its potential as a novel antidepressant and anxiolytic agent. In medicinal chemistry, 2-(2-methylphenyl)-N-(prop-2-en-1-yl)acetamide has been used as a scaffold for the development of new drugs targeting various diseases.
Mecanismo De Acción
The exact mechanism of action of 2-(2-methylphenyl)-N-(prop-2-en-1-yl)acetamide is not fully understood. However, it is believed to act as a selective inhibitor of the reuptake of dopamine and norepinephrine, leading to increased levels of these neurotransmitters in the brain. 2-(2-methylphenyl)-N-(prop-2-en-1-yl)acetamide has also been shown to modulate the activity of various receptors, including the serotonin 5-HT2A receptor and the sigma-1 receptor.
Biochemical and Physiological Effects:
2-(2-methylphenyl)-N-(prop-2-en-1-yl)acetamide has been shown to have a range of biochemical and physiological effects. In animal studies, 2-(2-methylphenyl)-N-(prop-2-en-1-yl)acetamide has been found to increase locomotor activity and induce hyperthermia. 2-(2-methylphenyl)-N-(prop-2-en-1-yl)acetamide has also been shown to enhance memory consolidation and improve learning in various behavioral tasks. Additionally, 2-(2-methylphenyl)-N-(prop-2-en-1-yl)acetamide has been found to increase the release of dopamine and norepinephrine in the prefrontal cortex, suggesting its potential as a cognitive enhancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-(2-methylphenyl)-N-(prop-2-en-1-yl)acetamide in lab experiments is its high potency and selectivity for dopamine and norepinephrine reuptake inhibition. This makes it a useful tool for studying the role of these neurotransmitters in various physiological and pathological conditions. However, one of the limitations of using 2-(2-methylphenyl)-N-(prop-2-en-1-yl)acetamide is its potential for abuse and addiction, which can complicate the interpretation of results.
Direcciones Futuras
There are several future directions for the research on 2-(2-methylphenyl)-N-(prop-2-en-1-yl)acetamide. One potential direction is the development of new drugs based on the 2-(2-methylphenyl)-N-(prop-2-en-1-yl)acetamide scaffold for the treatment of various diseases, including depression, anxiety, and neurodegenerative disorders. Another direction is the investigation of the long-term effects of 2-(2-methylphenyl)-N-(prop-2-en-1-yl)acetamide on cognitive function and behavior. Additionally, the potential for 2-(2-methylphenyl)-N-(prop-2-en-1-yl)acetamide to interact with other neurotransmitter systems, such as the glutamatergic system, warrants further investigation.
Conclusion:
In conclusion, 2-(2-methylphenyl)-N-(prop-2-en-1-yl)acetamide is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. The synthesis of 2-(2-methylphenyl)-N-(prop-2-en-1-yl)acetamide involves the reaction of 2-methylphenylacetic acid with propargyl bromide in the presence of a base, followed by reductive amination. 2-(2-methylphenyl)-N-(prop-2-en-1-yl)acetamide has been extensively studied for its potential applications in neuroscience, pharmacology, and medicinal chemistry. The exact mechanism of action of 2-(2-methylphenyl)-N-(prop-2-en-1-yl)acetamide is not fully understood, but it is believed to act as a selective inhibitor of dopamine and norepinephrine reuptake. 2-(2-methylphenyl)-N-(prop-2-en-1-yl)acetamide has a range of biochemical and physiological effects and has been found to enhance cognitive function and memory consolidation. The use of 2-(2-methylphenyl)-N-(prop-2-en-1-yl)acetamide in lab experiments has advantages and limitations, and future directions for research include the development of new drugs based on the 2-(2-methylphenyl)-N-(prop-2-en-1-yl)acetamide scaffold and the investigation of its long-term effects on cognitive function and behavior.
Métodos De Síntesis
The synthesis of 2-(2-methylphenyl)-N-(prop-2-en-1-yl)acetamide involves the reaction of 2-methylphenylacetic acid with propargyl bromide in the presence of a base such as potassium carbonate. The resulting product is then converted into 2-(2-methylphenyl)-N-(prop-2-en-1-yl)acetamide through the process of reductive amination using sodium cyanoborohydride.
Propiedades
Nombre del producto |
2-(2-methylphenyl)-N-(prop-2-en-1-yl)acetamide |
|---|---|
Fórmula molecular |
C12H15NO |
Peso molecular |
189.25 g/mol |
Nombre IUPAC |
2-(2-methylphenyl)-N-prop-2-enylacetamide |
InChI |
InChI=1S/C12H15NO/c1-3-8-13-12(14)9-11-7-5-4-6-10(11)2/h3-7H,1,8-9H2,2H3,(H,13,14) |
Clave InChI |
UDLXZHBQFOOVOT-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1CC(=O)NCC=C |
SMILES canónico |
CC1=CC=CC=C1CC(=O)NCC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[(5-Chloro[1,3]oxazolo[4,5-h]quinolin-2-yl)sulfanyl]-1-(3,4-dihydroxyphenyl)ethanone](/img/structure/B263256.png)
![4-(2H-benzo[3,4-d]1,3-dioxolan-5-yl)-5-(3,4,5-trimethoxyphenyl)-1,2,4-triazole-3-thiol](/img/structure/B263257.png)
![2-{[4-(1,3-benzodioxol-5-yl)-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-cyclopropylacetamide](/img/structure/B263258.png)


![1-({[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]methyl}sulfanyl)isoquinoline](/img/structure/B263265.png)

![N-[3-(1,3-dioxan-2-yl)phenyl]-5-methyl-2-phenyl-2H-1,2,3-triazole-4-carboxamide](/img/structure/B263270.png)

![N-[3-(1,2-oxazol-3-ylmethoxy)phenyl]acetamide](/img/structure/B263272.png)
![benzyl N-[4-(4-pyridylcarbonyl)phenyl]carbamate](/img/structure/B263274.png)

